N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, which are substituted with various alkyl groups, making it a unique and potentially versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
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Formation of the Pyrazole Ring: : The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. For example, the reaction of 1,3-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions yields 1,4-dimethyl-1H-pyrazole.
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Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,4-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
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Amination: : The final step involves the introduction of the amine group. This can be done by reacting the alkylated pyrazole with an amine, such as methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: can be compared with other similar pyrazole derivatives:
1,3-Dimethyl-1H-pyrazole: Lacks the additional alkyl and amine substitutions, making it less versatile.
1-(Propan-2-yl)-1H-pyrazole: Similar structure but lacks the dimethyl substitution, affecting its chemical reactivity and biological activity.
3-Methyl-1H-pyrazole: Lacks the additional alkyl and amine substitutions, making it less complex and potentially less active in biological systems.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-8-12(11(4)16-18)14-7-13-10(3)6-15-17(13)5/h6,8-9,14H,7H2,1-5H3 |
InChI Key |
OUVXMSSDODFFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2C)C(C)C |
Origin of Product |
United States |
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